Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate
Description
Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group, which is known for its applications in medicinal chemistry.
Properties
CAS No. |
61714-35-0 |
|---|---|
Molecular Formula |
C18H23NO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 6-(naphthalen-1-ylsulfonylamino)hexanoate |
InChI |
InChI=1S/C18H23NO4S/c1-2-23-18(20)13-4-3-7-14-19-24(21,22)17-12-8-10-15-9-5-6-11-16(15)17/h5-6,8-12,19H,2-4,7,13-14H2,1H3 |
InChI Key |
SVXBBCPNTIHPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate typically involves the esterification of 6-aminohexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The naphthalene-1-sulfonyl chloride is then reacted with the resulting ester to form the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This interaction can disrupt metabolic pathways and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester with a simpler aromatic ring structure.
Ethyl acetate: A common ester used in various applications but lacks the sulfonamide group.
Naphthalene-1-sulfonic acid: Contains the naphthalene ring and sulfonic acid group but lacks the ester functionality.
Uniqueness
Ethyl 6-[(naphthalene-1-sulfonyl)amino]hexanoate is unique due to its combination of a naphthalene ring, sulfonamide group, and ester functionality. This combination imparts specific chemical properties and biological activities that are not found in simpler esters or sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
